molecular formula C18H21ClN2O4S B4983027 N~2~-(4-chlorobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-chlorobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4983027
M. Wt: 396.9 g/mol
InChI Key: WGKZAPIWUHQMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorobenzyl)-N~1~-(4-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CMG-157 is a small molecule that belongs to the class of glycine transporter 1 (GlyT1) inhibitors.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed as a drug, it could interact with biological targets in the body to exert its effects. The specific mechanism would depend on the structure of the compound and the nature of its interactions with its targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should be taken when handling this compound to minimize risks .

Future Directions

The future directions for research on this compound could include further studies to understand its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational studies, and potentially clinical trials if the compound is being developed as a drug .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-25-17-9-5-14(6-10-17)11-20-18(22)13-21(26(2,23)24)12-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKZAPIWUHQMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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